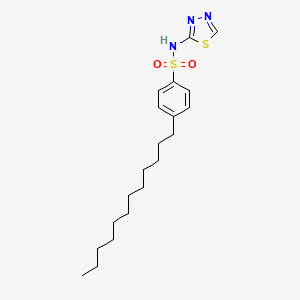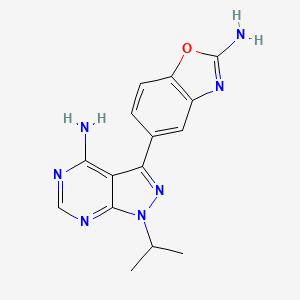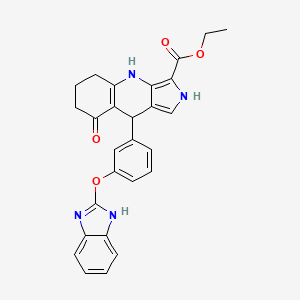
SAR156497
Vue d'ensemble
Description
SAR156497 is a highly selective inhibitor of the Aurora family of serine/threonine kinases, which includes Aurora A, Aurora B, and Aurora C . These kinases play a crucial role in cell cycle regulation, particularly during mitosis. The compound has shown significant potential in both in vitro and in vivo studies, making it a promising candidate for anticancer therapies .
Preparation Methods
The synthesis of this compound involves the discovery and optimization of a novel series of tricyclic molecules . The detailed synthetic routes and reaction conditions are proprietary and have been developed by Sanofi’s Oncology Drug Discovery team . The industrial production methods for this compound are not publicly disclosed, but they likely involve advanced organic synthesis techniques and stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, primarily focusing on its interaction with Aurora kinases. The compound exhibits high selectivity and potency against Aurora A, Aurora B, and Aurora C kinases . Common reagents and conditions used in these reactions include kinase assays and cell viability assays to evaluate the compound’s inhibitory effects . The major products formed from these reactions are the inhibited forms of the Aurora kinases, which result in disrupted cell cycle progression and potential anticancer effects .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of Aurora kinases . In biology, it is used to investigate the role of these kinases in cell cycle regulation and their involvement in various malignancies . In medicine, this compound is being explored as a potential anticancer therapy due to its ability to selectively inhibit Aurora kinases, which are often overexpressed in cancer cells . The compound’s high selectivity and efficacy make it a promising candidate for further clinical development .
Mechanism of Action
This compound exerts its effects by selectively binding to the active sites of Aurora A, Aurora B, and Aurora C kinases . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in mitosis . As a result, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of the Aurora kinases, and its selectivity is attributed to its unique binding mode and structural features .
Comparison with Similar Compounds
This compound is unique in its high selectivity and potency against all three Aurora kinases (Aurora A, Aurora B, and Aurora C) . Other similar compounds include alisertib, barasertib, and danusertib, which also target Aurora kinases but may have different selectivity profiles and efficacy . For example, alisertib primarily targets Aurora A kinase, while barasertib and danusertib inhibit both Aurora A and Aurora B kinases . This compound’s ability to inhibit all three Aurora kinases with high selectivity sets it apart from these other compounds .
Applications De Recherche Scientifique
SAR156497 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of Aurora kinases . In biology, it is used to investigate the role of these kinases in cell cycle regulation and their involvement in various malignancies . In medicine, this compound is being explored as a potential anticancer therapy due to its ability to selectively inhibit Aurora kinases, which are often overexpressed in cancer cells . The compound’s high selectivity and efficacy make it a promising candidate for further clinical development .
Méthodes De Préparation
The synthesis of SAR156497 involves the discovery and optimization of a novel series of tricyclic molecules . The detailed synthetic routes and reaction conditions are proprietary and have been developed by Sanofi’s Oncology Drug Discovery team . The industrial production methods for this compound are not publicly disclosed, but they likely involve advanced organic synthesis techniques and stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
SAR156497 undergoes various chemical reactions, primarily focusing on its interaction with Aurora kinases. The compound exhibits high selectivity and potency against Aurora A, Aurora B, and Aurora C kinases . Common reagents and conditions used in these reactions include kinase assays and cell viability assays to evaluate the compound’s inhibitory effects . The major products formed from these reactions are the inhibited forms of the Aurora kinases, which result in disrupted cell cycle progression and potential anticancer effects .
Mécanisme D'action
SAR156497 exerts its effects by selectively binding to the active sites of Aurora A, Aurora B, and Aurora C kinases . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in mitosis . As a result, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of the Aurora kinases, and its selectivity is attributed to its unique binding mode and structural features .
Comparaison Avec Des Composés Similaires
SAR156497 is unique in its high selectivity and potency against all three Aurora kinases (Aurora A, Aurora B, and Aurora C) . Other similar compounds include alisertib, barasertib, and danusertib, which also target Aurora kinases but may have different selectivity profiles and efficacy . For example, alisertib primarily targets Aurora A kinase, while barasertib and danusertib inhibit both Aurora A and Aurora B kinases . This compound’s ability to inhibit all three Aurora kinases with high selectivity sets it apart from these other compounds .
Propriétés
Formule moléculaire |
C27H24N4O4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
Clé InChI |
YXMQIWJYPNBZJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
SMILES canonique |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SAR156497; SAR156497; SAR 156497. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


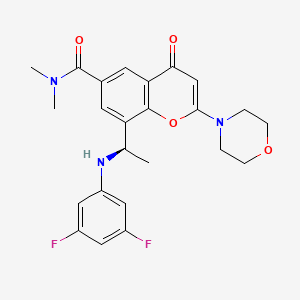
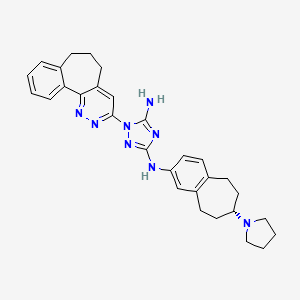
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
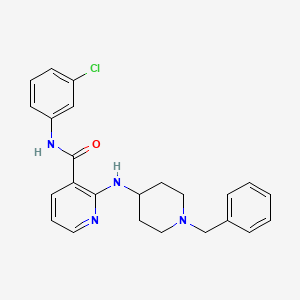
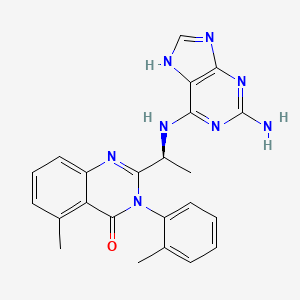
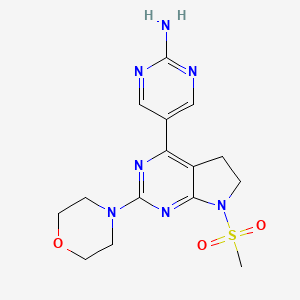
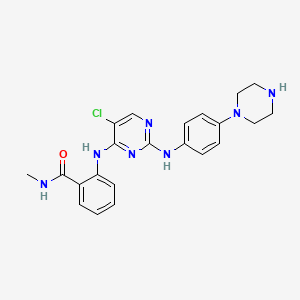
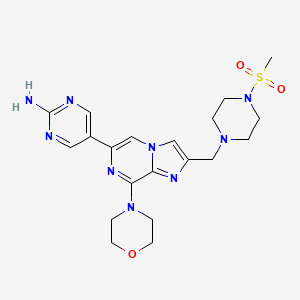
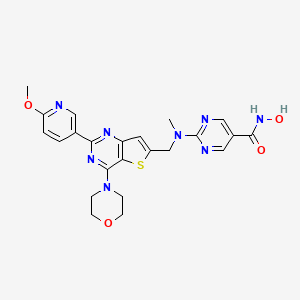
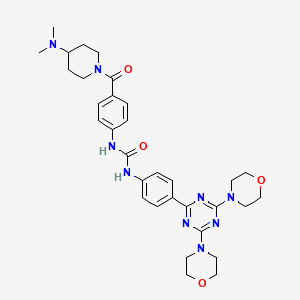
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)
